2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride
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Overview
Description
2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride: is a chemical compound with the molecular formula C10H13NO2S·HCl and a molecular weight of 247.75 g/mol . It is also known by its IUPAC name, 5-(allylsulfonyl)-2-methylaniline hydrochloride . This compound is characterized by its unique structure, which includes a sulfonyl group attached to an aniline ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride typically involves the sulfonylation of 2-methylaniline with an appropriate sulfonylating agent, such as allyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine or triethylamine, to facilitate the formation of the sulfonylated product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological activity and to develop new bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with sulfonyl functional groups .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and aniline functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline
- 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline sulfate
- 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline nitrate
Uniqueness: 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
IUPAC Name |
2-methyl-5-prop-2-enylsulfonylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-3-6-14(12,13)9-5-4-8(2)10(11)7-9;/h3-5,7H,1,6,11H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYPQYSUHPFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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